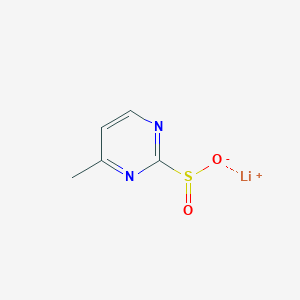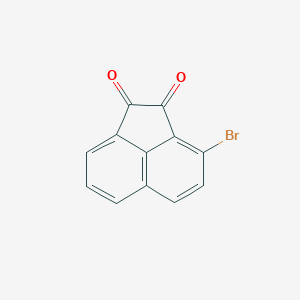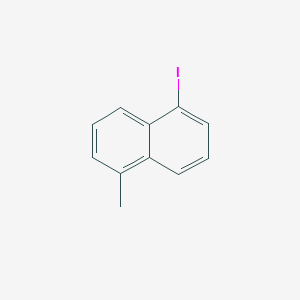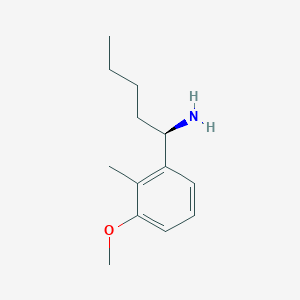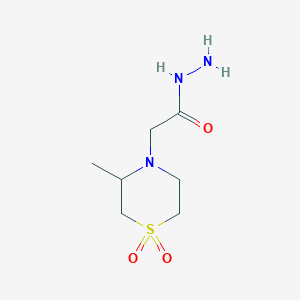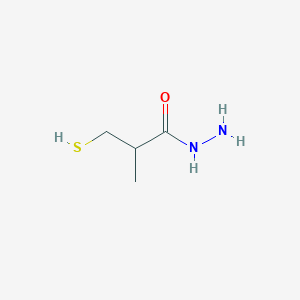![molecular formula C19H18O B12841385 7,7-Diphenylbicyclo[3.2.0]heptan-6-one CAS No. 87274-16-6](/img/structure/B12841385.png)
7,7-Diphenylbicyclo[3.2.0]heptan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Diphenylbicyclo[320]heptan-6-one is a bicyclic ketone with a unique structure that includes two phenyl groups attached to the seventh carbon of the bicycloheptane ring system
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7,7-Diphenylbicyclo[3.2.0]heptan-6-one involves the photolysis of 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-ones. This reaction is typically carried out in methanol or benzene, leading to various products depending on the reaction conditions .
Another method involves the Lewis acid-promoted ketene-alkene [2+2] cycloaddition. This process uses diphenylacetyl chloride and cyclopentene in the presence of ethylaluminum dichloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
7,7-Diphenylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Photolysis: This reaction involves the breaking of chemical bonds by photons.
Reduction: The compound can be reduced to form alcohols using specific enzymes or chemical reagents.
Common Reagents and Conditions
Methanol: Used as a solvent in photolysis reactions.
Ethylaluminum dichloride: Used as a catalyst in ketene-alkene cycloaddition reactions.
Major Products
科学研究应用
7,7-Diphenylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Photochemistry: Studied for its behavior under photolysis conditions, providing insights into reaction mechanisms and intermediate species.
Biocatalysis: Used in studies involving enzymatic reduction to produce optically active alcohols.
作用机制
The mechanism of action of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one in photolysis involves the formation of oxacarbene intermediates and alkenylketenes. These intermediates undergo further reactions to form various products, such as oxo-esters and lactones . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or solvents.
相似化合物的比较
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but with methyl groups instead of phenyl groups.
2,3-Epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one: An epoxide derivative of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one.
Uniqueness
This compound is unique due to its phenyl groups, which influence its chemical reactivity and the types of reactions it undergoes. The presence of these groups can stabilize certain intermediates and affect the overall reaction pathways.
属性
CAS 编号 |
87274-16-6 |
|---|---|
分子式 |
C19H18O |
分子量 |
262.3 g/mol |
IUPAC 名称 |
7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C19H18O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI 键 |
LZRARGDGJOHTHL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(C1)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


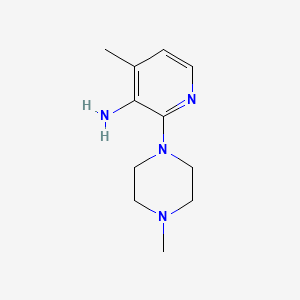
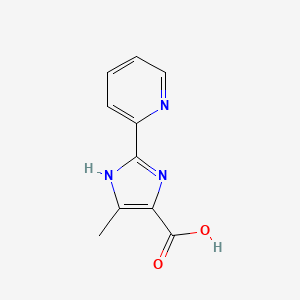
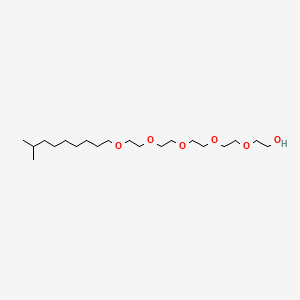


![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
